molecular formula C9H13ClFN B1373658 [3-(2-Fluorophenyl)propyl]amine hydrochloride CAS No. 1269379-11-4

[3-(2-Fluorophenyl)propyl]amine hydrochloride

Cat. No. B1373658
CAS RN: 1269379-11-4
M. Wt: 189.66 g/mol
InChI Key: MDSNFLXZXNPKDS-UHFFFAOYSA-N
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Description

“[3-(2-Fluorophenyl)propyl]amine hydrochloride” is a unique chemical provided to early discovery researchers . It’s a solid compound with the SMILES string FC(C=CC=C1)=C1CCCN.Cl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It’s classified as a combustible solid under storage class code 11 . The flash point is not applicable .

Scientific Research Applications

Antibacterial and Antioxidant Properties

  • Synthesis and Antibacterial Activity : The synthesis of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted ammonium oxalates and their antibacterial properties have been investigated. Some of these compounds exhibited high antibacterial activity but did not neutralize superoxide radicals effectively (Arutyunyan et al., 2012).

  • Antibacterial and Antioxidant Activities : Another study synthesized various amine oxalates, including those related to [3-(2-Fluorophenyl)propyl]amine hydrochloride, and evaluated their antibacterial and antioxidant activities. These compounds showed promising antibacterial effects, though they were mostly ineffective in neutralizing superoxide radicals (Арутюнян et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Amine Derivatives : The synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines and their oxalates and hydrochlorides has been conducted, revealing high antibacterial activity for these compounds (Arutyunyan et al., 2017).

  • Derivative Synthesis and Properties : The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a derivative of the compound , was achieved, highlighting the process's efficiency and high yield (Bin, 2010).

  • Novel Synthesis Approaches : A study on the novel synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives was conducted, emphasizing the convenience and rapidity of the synthesis process (Anderson, Burks, & Harruna, 1988).

Potential Therapeutic Applications

  • Antidepressive Activity : Research on the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a related compound, indicated potential for further investigation in antidepressant activity (Yuan, 2012).

  • Anti-Inflammatory Activity : The synthesis and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were studied, showing potential inhibitory effects on LPS-induced NO secretion (Sun et al., 2019).

  • Anti-Influenza Virus Activity : Tricyclic compounds with a unique amine moiety related to this compound were synthesized and showed potent anti-influenza A virus activity (Oka et al., 2001).

Safety and Hazards

This compound is classified under hazard classifications Eye Irrit. 2 and Skin Irrit. 2 . The safety information pictograms include GHS07, and the signal word is "Warning" . Hazard statements include H315 and H319, and precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

3-(2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSNFLXZXNPKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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